Apraclonidine is a sympathomimetic compound primarily used in the treatment of elevated intraocular pressure, particularly in glaucoma patients. It is an alpha-2 adrenergic receptor agonist with a lesser effect on alpha-1 receptors. The chemical formula for apraclonidine is C₉H₁₀Cl₂N₄, and it has a molecular weight of approximately 245.11 g/mol . The compound is usually administered as an ophthalmic solution, with concentrations typically at 0.5% for short-term therapy and 1% for surgical use .
Apraclonidine is a potent and relatively selective alpha-2 adrenergic receptor agonist []. This means it activates specific receptors in the eye, leading to a reduction in intraocular pressure (IOP), the fluid pressure within the eyeball. This property makes it useful in:
Horner's syndrome is a neurological condition affecting the muscles of the face and eye. Apraclonidine plays a role in diagnosing this condition. When instilled in the eye, apraclonidine causes dilation of the pupil (mydriasis) in a healthy eye. However, in an eye affected by Horner's syndrome, the pupil dilation is minimal or absent []. This difference in response helps diagnose the condition.
The biological activity of apraclonidine is primarily centered around its role as an alpha-2 adrenergic agonist. Upon administration, it significantly reduces intraocular pressure by:
This dual mechanism makes apraclonidine effective in managing conditions like glaucoma without the cardiovascular side effects often associated with other sympathomimetics . The onset of action can typically be observed within one hour, with peak effects occurring around two to three hours post-administration .
The synthesis of apraclonidine generally involves the following steps:
These methods ensure that apraclonidine maintains its pharmacological properties while being suitable for ophthalmic use .
Apraclonidine is primarily used for:
Apraclonidine has been studied for its interactions with various medications, particularly those affecting cardiovascular parameters. Caution is advised when used concurrently with:
Monitoring of blood pressure and heart rate is recommended in patients receiving apraclonidine alongside these agents to mitigate adverse effects.
Several compounds share structural or functional similarities with apraclonidine. Here are some notable examples:
Compound Name | Type | Main Use | Unique Features |
---|---|---|---|
Clonidine | Alpha-2 Agonist | Hypertension treatment | Systemic effects on blood pressure |
Brimonidine | Alpha-2 Agonist | Glaucoma treatment | More selective than apraclonidine |
Pilocarpine | Muscarinic Agonist | Glaucoma treatment | Works by increasing trabecular outflow |
Dipivefrin | Prodrug of Epinephrine | Glaucoma treatment | Converts to epinephrine in the body |
Apraclonidine stands out due to its relatively selective action on alpha-2 receptors with minimal cardiovascular side effects compared to clonidine, making it particularly useful in ocular applications .
The synthesis of apraclonidine, also known as para-aminoclonidine, emerged from systematic modifications to the clonidine molecular framework during the 1950s and subsequent decades. Clonidine was initially discovered and utilized for its systemic hypotensive properties, but its topical application as an intraocular pressure lowering agent was limited due to high lipophilicity and blood-brain barrier penetration, resulting in secondary systemic hypotension [1]. The structural modification approach that led to apraclonidine involved strategic chemical alterations to reduce lipophilicity while maintaining the desired alpha-2 adrenergic receptor agonist activity.
The historical development pathway demonstrated that less lipophilic alternatives could be achieved through the addition of specific functional groups. The incorporation of an amino group in the para position of the phenyl ring represented a critical breakthrough in this medicinal chemistry endeavor [1]. This modification not only reduced the compound's ability to cross the blood-brain barrier but also maintained the essential pharmacological properties required for effective intraocular pressure reduction.
The traditional synthesis of apraclonidine follows a well-established six-step synthetic pathway that has been documented extensively in patent literature and academic sources [2] [3] [4]. This classical route begins with 2,6-dichloro-4-nitroaniline as the starting material and proceeds through a series of transformations that systematically build the imidazoline ring system while preserving the dichloroaniline core structure.
The first synthetic methodologies were reported by Timmermans et al. in Recueil des Travaux Chimiques des Pays-Bas in 1978, who described the synthesis of 4-nitroclonidine [5]. Subsequently, Rouot et al. in the Bulletin de la Societe Chimique de France in 1979 utilized similar methodology and reported the reduction of 4-nitroclonidine to 4-aminoclonidine using iron and hydrochloric acid [5]. Van Dort et al. in the Journal of Medicinal Chemistry in 1987 also documented the synthesis of 4-aminoclonidine using the same synthetic route [5].
The classical synthesis pathway can be systematically analyzed through each transformation step:
Step 1: Isothiocyanate Formation
The initial step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrophenylisothiocyanate through reaction with thiophosgene in toluene, utilizing dimethylformamide as a catalyst [2] [4]. This transformation represents a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of thiophosgene, resulting in the formation of the isothiocyanate functional group.
Step 2: Thiourea Formation
The second step involves the nucleophilic addition of ethylenediamine to the isothiocyanate, forming 1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea ethylenediamine solvate [2]. This reaction is conducted at 0°C under nitrogen atmosphere to prevent oxidation and maintain precise stoichiometric control. The reaction achieves 94% yield, indicating high efficiency in this transformation [2].
Step 3: Cyclization
The third step represents the most chemically challenging transformation, involving the intramolecular cyclization of the thiourea derivative to form 2-[(2,6-dichloro-4-nitrophenyl)imino]imidazoline. This step requires heating at reflux for 15 hours in toluene, followed by careful pH adjustment using hydrochloric acid and sodium hydroxide [2]. The cyclization step yields 52%, representing the lowest-yielding transformation in the sequence [2].
Step 4: Nitro Reduction
The fourth step involves the catalytic reduction of the nitro group to an amino group using hydrogen gas and Raney nickel catalyst in methanol [2]. This transformation proceeds under mild conditions at room temperature for 22 hours, achieving 96% yield [2]. The high yield reflects the efficiency of catalytic hydrogenation for nitro group reduction.
Step 5: Salt Formation
The fifth step involves the conversion of the dihydrochloride salt to the monohydrochloride through careful pH adjustment using sodium hydroxide [2]. This transformation achieves 87% yield and requires precise pH control at 6.5 and temperature maintenance at 5°C [2].
Step 6: Purification
The final step involves recrystallization from water to achieve pharmaceutical-grade purity [2]. The recrystallized material exhibits a melting point of 300°C and meets stringent analytical specifications for carbon, hydrogen, nitrogen, and chlorine content [2].
Contemporary pharmaceutical manufacturing has embraced Process Analytical Technology principles to enhance the synthesis of apraclonidine and similar compounds. Process Analytical Technology provides significant advantages for monitoring, controlling, and assessing synthetic processes directly and in real time [6]. The application of these technologies to asymmetric synthesis, which is particularly relevant for chiral compounds like apraclonidine, enables continuous optimization of reaction parameters and immediate detection of process deviations.
Modern optimization strategies incorporate real-time monitoring systems that can detect and quantify intermediate formation, reaction completion, and impurity profiles throughout the synthetic sequence. These systems utilize spectroscopic techniques including near-infrared spectroscopy, Raman spectroscopy, and high-performance liquid chromatography coupled with mass spectrometry to provide comprehensive process understanding [6].
The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact and enhance process sustainability. Recent developments in green chemistry for pharmaceutical synthesis emphasize the reduction of waste, energy consumption, and hazardous reagent usage [7] [8] [9]. For apraclonidine synthesis, green chemistry optimization strategies focus on solvent reduction, catalyst recovery, and waste stream minimization.
Solvent selection represents a critical area for green chemistry improvement. Traditional apraclonidine synthesis utilizes significant quantities of toluene, methanol, and other organic solvents [2]. Modern approaches investigate alternative solvent systems including ionic liquids, supercritical fluids, and aqueous-based reaction media to reduce environmental impact while maintaining synthetic efficiency [10].
Catalytic process optimization has emerged as another significant area for improvement. The traditional synthesis relies on Raney nickel for the nitro reduction step, which requires substantial quantities of catalyst and generates significant waste [2]. Contemporary approaches investigate heterogeneous catalysts that can be recovered and recycled, reducing both cost and environmental impact [10].
Continuous flow manufacturing represents a paradigmatic shift from traditional batch processing to streamlined, continuous production systems. This approach offers numerous advantages including improved heat and mass transfer, enhanced reaction control, reduced residence time, and decreased equipment footprint [11]. For apraclonidine synthesis, continuous flow technology can address several limitations of the traditional batch process.
The cyclization step, which represents the lowest-yielding transformation in the classical synthesis, can benefit significantly from continuous flow optimization [11]. Flow reactors enable precise temperature control, improved mixing, and optimized residence time distribution, potentially increasing the yield from 52% to higher levels. Additionally, the continuous nature of flow processing eliminates the need for intermediate isolation and purification steps, reducing overall process complexity.
Recent developments in continuous flow pharmaceutical manufacturing demonstrate the potential for fully integrated production systems that combine multiple reaction steps, purification processes, and quality control measures in a single continuous operation [12]. Such systems can significantly reduce manufacturing time, increase throughput, and improve product consistency compared to traditional batch processes.
Quality by Design represents a systematic approach to pharmaceutical development that emphasizes understanding and controlling the manufacturing process to ensure consistent product quality [13]. For apraclonidine synthesis, Quality by Design implementation involves comprehensive characterization of critical process parameters, identification of potential failure modes, and establishment of robust control strategies.
Risk assessment methodologies, including Failure Mode Effects Analysis, enable systematic identification and prioritization of potential process risks [13]. For apraclonidine synthesis, critical risk factors include temperature control during cyclization, catalyst activity in the reduction step, pH control during salt formation, and solvent purity throughout the process.
Design of experiments approaches facilitate systematic optimization of multiple process parameters simultaneously [13]. This methodology is particularly valuable for the apraclonidine synthesis optimization, as it can identify interactions between variables that may not be apparent from single-factor studies.
The patent landscape for apraclonidine synthesis is anchored by several foundational patents that established the core synthetic methodology and subsequent improvements. The European Patent EP0693055B1, titled "Novel Process for Preparation of Clonidine Derivatives," represents a seminal contribution to the field [3] [4] [14]. This patent, filed in 1995, describes a novel process that is shorter, less expensive, and safer than previously known methods for preparing clonidine derivatives, including apraclonidine.
The patent describes the discovery of a new thiourea complex that undergoes direct cyclization to produce nitroaryl iminoheterocycles [3] [5]. This innovation represents a significant advancement over earlier synthetic routes by eliminating several intermediate isolation and purification steps. The patent specifically claims a process wherein the thiourea complex can be cyclized directly without the need for additional reagents or harsh reaction conditions.
United States Patent US5684156A, which corresponds to the European patent, provides additional detail regarding the synthetic methodology and claims broader application to various clonidine derivatives [5]. This patent emphasizes the economic and safety advantages of the disclosed process, including reduced reaction time, lower reagent consumption, and improved overall yield.
United States Patent US5612364A, titled "Substantially Pure Apraclonidine," addresses critical quality aspects of the final pharmaceutical product [15] [16]. This patent recognizes that previous synthetic methods produced apraclonidine containing impurities that caused allergic and toxic reactions in patients. The patent describes methods for producing substantially pure apraclonidine that reduces these adverse effects.
The patent identifies a specific impurity structure that is responsible for allergic and toxic reactions and provides synthetic modifications to minimize its formation [16]. This represents a critical advancement in pharmaceutical quality, as it directly addresses patient safety concerns while maintaining therapeutic efficacy.
The patent also describes analytical methods for detecting and quantifying impurities, establishing specifications for pharmaceutical-grade apraclonidine that ensure patient safety and product consistency [16]. These specifications have become industry standards for apraclonidine manufacturing and quality control.
Recent patent activity in the apraclonidine field reflects the ongoing development of improved formulations and delivery systems. Patent application US20240307355, titled "Pharmaceutical Compositions Comprising Apraclonidine for Ocular Redness Relief," represents a significant expansion of apraclonidine applications beyond traditional glaucoma treatment [17].
This patent application describes pharmaceutical compositions containing apraclonidine at concentrations ranging from greater than 0.05% to no more than 0.2% by weight/volume, specifically formulated for ocular redness relief [17]. The application claims that these compositions provide effective redness reduction without the undesirable side effects associated with conventional vasoconstrictor agents.
The patent application provides detailed formulation studies demonstrating improved patient tolerability and efficacy compared to existing products [17]. The compositions include hydroxypropyl methylcellulose as a viscosity-enhancing agent and benzalkonium chloride as a preservative, with specific pH ranges optimized for ocular application.
Chinese Patent CN104557716B describes alternative synthetic approaches for apraclonidine hydrochloride preparation [18]. This patent focuses on process optimization and cost reduction while maintaining product quality and yield. The patent describes modifications to reaction conditions, solvent systems, and purification methods that can reduce manufacturing costs and improve process efficiency.
The patent provides comparative analysis of different synthetic routes, demonstrating the advantages of the claimed methodology over existing approaches [18]. This includes detailed yield data, purity analysis, and economic evaluation of the improved process.
The patent landscape for apraclonidine has evolved significantly with the expiration of key patents, enabling generic pharmaceutical manufacturers to enter the market. According to FDA documentation, multiple generic formulations of apraclonidine hydrochloride ophthalmic solution are now available, including products from Rising Pharmaceuticals and other manufacturers [19] [20].
The original New Drug Applications for Iopidine were approved by the FDA on December 31, 1987, for the 1% formulation and July 30, 1993, for the 0.5% formulation [20]. With the expiration of key patents and exclusivity periods, generic competition has significantly impacted the market dynamics for apraclonidine products.
Current market analysis indicates that the apraclonidine hydrochloride market is projected to reach USD 150 million by 2033, growing at a compound annual growth rate of 4.5% [21]. This growth is driven by increasing prevalence of glaucoma and ocular hypertension, expanding indications for apraclonidine use, and improved access through generic formulations.
The generic market entry has necessitated process optimization and cost reduction strategies among manufacturers to remain competitive. This has accelerated the adoption of modern manufacturing technologies, including continuous flow processing, green chemistry principles, and Quality by Design methodologies [13] [7].
Recent patent filing trends indicate increasing focus on novel delivery systems, combination therapies, and extended-release formulations for apraclonidine. These innovations aim to improve patient compliance, reduce dosing frequency, and enhance therapeutic outcomes while addressing the limitations of conventional immediate-release formulations.
Patent applications in the field increasingly incorporate computational design approaches, including molecular modeling, quantitative structure-activity relationship analysis, and machine learning-assisted optimization [22] [23]. These technologies enable more rational design of apraclonidine derivatives and analogs with improved pharmacological properties.
The integration of artificial intelligence and machine learning in drug design has particular relevance for alpha-2 adrenergic receptor agonists like apraclonidine [22] [23]. Recent research has demonstrated the potential for computational approaches to identify novel scaffold agonists with improved selectivity and reduced side effects compared to traditional imidazole-containing compounds.
Apraclonidine demonstrates markedly different solubility characteristics depending on its chemical form and the solvent system employed. The free base form of apraclonidine exhibits limited aqueous solubility, with experimental measurements indicating a water solubility of 0.409 mg/mL [1] [2]. This relatively poor aqueous solubility of the neutral form is consistent with its moderate lipophilic character and the presence of chlorine substituents that reduce hydrophilic interactions.
In contrast, the hydrochloride salt form shows dramatically enhanced water solubility, being described as "highly soluble" in aqueous media [3] [4] [5]. This substantial improvement in solubility upon salt formation is attributed to the ionization of the basic imidazoline nitrogen, which creates favorable electrostatic interactions with water molecules. The pharmaceutical formulations utilize this enhanced solubility, with commercial ophthalmic solutions containing apraclonidine hydrochloride at concentrations equivalent to 0.5% and 1.0% as base [5] [6].
The pH-dependent solubility behavior of apraclonidine follows typical patterns for weakly basic compounds. The Henderson-Hasselbalch equation predicts that maximum solubility occurs at pH values below the pKa of 8.48, where the compound exists predominantly in its protonated, ionized form [1] [2]. Pharmaceutical formulations are buffered within the pH range of 4.4 to 7.8, ensuring adequate solubility while maintaining physiological compatibility [5] [7].
Regarding organic solvent solubility, apraclonidine exhibits limited dissolution in conventional pharmaceutical solvents. The compound demonstrates slight solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO) [8]. These solubility limitations in organic media reflect the compound's amphiphilic nature, possessing both hydrophilic amino groups and lipophilic chlorinated aromatic regions.
Cyclodextrin complexation represents an important solubilization strategy for apraclonidine. Studies demonstrate that 45% (w/v) 2-hydroxypropyl-β-cyclodextrin solutions can solubilize apraclonidine to concentrations of 1.4 mg/mL [9]. This enhancement occurs through inclusion complex formation, where the lipophilic portions of the apraclonidine molecule are encapsulated within the cyclodextrin cavity while maintaining the hydrophilic surface interactions.
Solvent/Medium | Solubility | Temperature | Reference |
---|---|---|---|
Water (base form) | 0.409 mg/mL | Ambient | [1] [2] |
Water (HCl salt) | Highly soluble | Ambient | [3] [4] [5] |
2-Hydroxypropyl-β-cyclodextrin (45% w/v) | 1.4 mg/mL | 4°C stable | [9] |
Methanol | Slightly soluble | Ambient | [8] |
Ethanol | Slightly soluble | Ambient | [8] |
DMSO | Slightly soluble | Ambient | [8] |
Apraclonidine contains a basic imidazoline functional group that exhibits pH-dependent ionization behavior critical to its physicochemical properties. Computational analysis using Chemaxon software indicates that the strongest basic center has a pKa value of 8.48 [1] [2]. This pKa value positions apraclonidine as a moderately strong base within the pharmaceutical context.
The ionization state of apraclonidine varies significantly across physiologically relevant pH ranges. At physiological pH (7.4), approximately 75% of the compound exists in the protonated, positively charged form, while the remaining 25% remains neutral. This ionization fraction can be calculated using the Henderson-Hasselbalch equation for basic compounds:
Fraction ionized = 1 / (1 + 10^(pH - pKa))
At gastric pH values (1.0-3.0), apraclonidine approaches complete ionization (>99%), existing almost entirely as the protonated cation. This high degree of ionization at acidic pH contributes to enhanced aqueous solubility and potential for interactions with anionic species in biological systems.
The pharmaceutical formulations of apraclonidine are carefully buffered within the pH range of 4.4 to 7.8 [5] [7]. Within this range, the compound maintains a physiological charge of +1, indicating predominant existence in the ionized form [1] [2]. This pH range ensures adequate solubility while avoiding extremes that could cause precipitation or degradation.
The ionization characteristics directly influence the compound's distribution behavior and membrane permeability. The positive charge at physiological pH affects the partition coefficient, reducing lipophilicity compared to the neutral form and influencing tissue distribution patterns.
pH Range | Ionized Fraction | Primary Species | Solubility Impact |
---|---|---|---|
1.0-3.0 | >99% | Cationic | Maximum solubility |
4.4-7.8 | 70-95% | Predominantly cationic | High solubility |
7.4 (physiological) | ~75% | Mixed cationic/neutral | Moderate solubility |
>10.0 | <10% | Predominantly neutral | Minimum solubility |
The lipophilicity of apraclonidine has been characterized through both computational predictions and experimental determinations. Experimental measurements yield a LogP value of 1.4, indicating moderate lipophilicity [2]. This experimental value falls within the range of computational predictions, which vary from 1.66 (Chemaxon) to 2.14 (ALOGPS) [1] [2].
The partition coefficient determination follows standard methodology using the n-octanol/water system at pH 7.4 [2]. The moderate LogP value of 1.4 suggests that apraclonidine possesses balanced hydrophilic and lipophilic characteristics, facilitating both aqueous solubility and membrane permeability.
The distribution coefficient (LogD) at physiological pH differs significantly from the intrinsic LogP due to ionization effects. At pH 7.4, where approximately 75% of the compound exists in ionized form, the effective LogD value is substantially lower than the LogP of the neutral species. This pH-dependent partitioning behavior influences the compound's bioavailability and tissue distribution.
Computational analysis indicates a predicted LogS value of -2.8, corresponding to the logarithm of intrinsic solubility [1] [2]. This parameter provides additional insight into the compound's aqueous dissolution characteristics independent of ionization state.
The polar surface area of apraclonidine is calculated as 62.44 Ų [1] [2], falling within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five. The molecule contains three hydrogen bond donors and four hydrogen bond acceptors [1] [2], contributing to its interaction potential with aqueous and biological environments.
The lipophilicity profile indicates that apraclonidine satisfies multiple drug-like properties criteria. The compound exhibits Rule of Five compliance with a bioavailability score of 1, suggesting favorable absorption characteristics [1] [2]. However, the high protein binding (98.7%) observed in biological systems indicates strong affinity for plasma proteins, which affects free drug concentrations [2].
Parameter | Value | Method/Source | Significance |
---|---|---|---|
LogP (experimental) | 1.4 | n-octanol/water | Moderate lipophilicity |
LogP (ALOGPS) | 2.14 | Computational | Upper prediction range |
LogP (Chemaxon) | 1.66 | Computational | Conservative estimate |
LogS | -2.8 | Predicted | Intrinsic solubility indicator |
Polar Surface Area | 62.44 Ų | Calculated | Favorable for permeability |
H-bond donors | 3 | Structural analysis | Interaction potential |
H-bond acceptors | 4 | Structural analysis | Solvation capacity |
Apraclonidine hydrochloride demonstrates considerable thermal stability under normal storage and handling conditions. The compound exhibits a melting point exceeding 230°C [9], indicating substantial thermal stability for pharmaceutical applications. Decomposition occurs above the melting point, suggesting that thermal degradation requires temperatures significantly higher than those encountered during normal pharmaceutical processing and storage.
The thermal stability profile supports storage at controlled room temperature (20-25°C) without significant degradation concerns [9] [5]. However, the compound exhibits moisture sensitivity, requiring protection from humidity during storage [9]. This hygroscopic behavior can accelerate degradation processes through hydrolysis mechanisms, particularly in the presence of elevated temperatures.
Thermal analysis studies on similar pharmaceutical compounds indicate that degradation typically follows first-order kinetics with activation energies in the range of 50-100 kJ/mol [10] [11]. The dichloroaniline structure of apraclonidine suggests potential thermal degradation pathways involving dehalogenation and aromatic ring fragmentation at elevated temperatures.
Storage conditions must account for the combined effects of temperature and humidity. Accelerated stability studies following ICH guidelines would typically employ conditions of 40°C/75% relative humidity to assess long-term stability [12]. The requirement for light protection suggests additional vulnerability to photodegradation processes.
Photostability represents a critical consideration for apraclonidine formulations, as evidenced by specific storage recommendations to "protect from light" [9] [5]. The compound's susceptibility to photodegradation stems from its aromatic chromophore system, which can absorb ultraviolet and visible light energy.
The dichloroaniline moiety in apraclonidine structure contains extended conjugation that may facilitate light absorption in the UV-A (320-400 nm) and UV-B (290-320 nm) regions [13] [14]. Such absorption can initiate photochemical reactions leading to bond cleavage, rearrangement, or oxidation processes.
Photodegradation mechanisms for aromatic amines typically involve several pathways [15] [16]:
Direct Photolysis: Direct absorption of light energy by the aromatic system leads to excited state formation and subsequent bond cleavage or rearrangement reactions.
Photooxidation: Interaction with atmospheric oxygen in the presence of light can generate reactive oxygen species, leading to oxidative degradation of the amine functionalities.
Photosensitized Reactions: Other formulation components may act as photosensitizers, transferring absorbed light energy to apraclonidine molecules and initiating degradation.
The formulation pH range of 4.4-7.8 [5] [7] may influence photostability, as ionization state affects both light absorption characteristics and degradation pathways. The predominantly ionized form at formulation pH may exhibit different photochemical behavior compared to the neutral species.
Commercial formulations address photostability concerns through protective packaging requirements. Amber or opaque containers are typically employed to minimize light exposure during storage and handling [5]. Additionally, the inclusion of antioxidants or light-absorbing excipients may provide additional photoprotection.
The thermal and photolytic degradation pathways of apraclonidine have important implications for pharmaceutical development and quality control. Potential degradation products may include:
Quality control procedures must incorporate stability-indicating analytical methods capable of detecting and quantifying these potential degradation products. High-performance liquid chromatography with UV detection provides suitable methodology for monitoring degradation, given the compound's aromatic chromophore [17] [16].
Stability Parameter | Specification | Degradation Risk | Mitigation Strategy |
---|---|---|---|
Thermal stability | Stable to >230°C | Low under normal conditions | Room temperature storage |
Light sensitivity | Protect from light | Moderate to high | Amber containers, dark storage |
Moisture sensitivity | Hygroscopic | Moderate | Desiccant packaging |
pH stability | Stable pH 4.4-7.8 | Low within range | Buffered formulations |
Oxidation susceptibility | Requires evaluation | Potential concern | Antioxidant inclusion |
Acute Toxic